Methoxamine Hydrochloride

Fecal Incontinence Smooth Muscle Pharmacology Alpha-1 Adrenoceptor Agonists

Methoxamine Hydrochloride (CAS 61-16-5) is a selective α1-adrenoceptor agonist with prolonged peripheral vasoconstriction and no direct cardiac β-receptor stimulation—functionally non-interchangeable with short-acting alternatives like phenylephrine. Its unique biased agonism dissociates phosphoinositide hydrolysis from inotropic response, enabling targeted cardiovascular signaling research. The L-erythro isomer is ~4× more potent (EC50 17.6 µM vs. 58.3 µM) at internal anal sphincter contraction, critical for fecal incontinence API development. Choose for stereospecific potency and biased signaling, not generic α1-activity.

Molecular Formula C11H18ClNO3
Molecular Weight 247.72 g/mol
CAS No. 61-16-5
Cat. No. B1676409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxamine Hydrochloride
CAS61-16-5
SynonymsMethoxamine Hydrochloride;  METHOXAMINE HYDROCHLORIDE;  Methoxamine HCl;  Idasal;  Vasoxyl hydrochloride;  Vasylox hydrochloride;  Vasylox;  Wellcome Brand of Methoxamine Hydrochloride; Wellcome, Metoxamine; 
Molecular FormulaC11H18ClNO3
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESCC(C(C1=C(C=CC(=C1)OC)OC)O)N.Cl
InChIInChI=1S/C11H17NO3.ClH/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3;/h4-7,11,13H,12H2,1-3H3;1H/t7-,11-;/m0./s1
InChIKeyYGRFXPCHZBRUKP-WJRQTEJMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1 g in 2.5 ml water;  1 g in 12 ml ethanol
Practically insoluble in ether, benzene, chloroform.
ALMOST INSOL IN CHLOROFORM & ETHER
Very soluble in water;  practically insoluble in ... benzene ...
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methoxamine Hydrochloride (CAS 61-16-5): A Selective Alpha-1 Adrenoceptor Agonist for Research & Clinical Procurement


Methoxamine Hydrochloride (CAS 61-16-5) is a synthetic sympathomimetic amine that acts as a selective agonist at alpha-1 adrenoceptors [1]. Unlike non-selective adrenergic agents, its pharmacological profile is characterized by peripheral vasoconstriction and a corresponding increase in systemic vascular resistance, leading to elevated blood pressure without direct cardiac beta-receptor stimulation [2]. This compound is primarily indicated for the management of acute hypotensive states, particularly those associated with spinal anesthesia or surgical procedures, and serves as a critical tool in both cardiovascular research and clinical anesthesiology .

Why Methoxamine Hydrochloride Cannot Be Freely Substituted with Other Vasopressors


Procurement decisions for Methoxamine Hydrochloride cannot be based on generic alpha-1 agonist activity alone. Direct substitution with agents like phenylephrine or norepinephrine is clinically and experimentally invalid due to critical differences in pharmacokinetic duration, receptor binding kinetics, and downstream signaling profiles. Specifically, Methoxamine exhibits a prolonged duration of action and distinct stereoisomer-specific potency compared to short-acting alternatives [1]. Furthermore, its partial agonist properties and unique intracellular signaling bias (e.g., differential coupling to phosphoinositide hydrolysis versus inotropic effects) render it functionally non-interchangeable in assays where specific vascular or cardiac outcomes are required [2].

Quantitative Differentiation of Methoxamine Hydrochloride: Head-to-Head Comparative Data


L-Erythro-Methoxamine Exhibits 4-Fold Higher Potency than Phenylephrine on Internal Anal Sphincter Contraction

In a direct comparative study of alpha-1 agonists on porcine internal anal sphincter strips, the L-erythro isomer of methoxamine demonstrated significantly higher potency than phenylephrine [1]. While the racemic methoxamine mixture and phenylephrine showed comparable potency (EC50 values of 74.7 µM and 58.3 µM, respectively), L-erythro-methoxamine was approximately four times more potent than phenylephrine, highlighting the critical importance of stereochemistry in this therapeutic application [1].

Fecal Incontinence Smooth Muscle Pharmacology Alpha-1 Adrenoceptor Agonists

Methoxamine Exhibits a Slower Time Course and Lower Maximal Inotropic Effect Compared to Phenylephrine in Myocardium

In rabbit ventricular myocardium, methoxamine produces a positive inotropic effect (PIE) that is both slower to develop and significantly smaller in magnitude compared to phenylephrine, despite equivalent efficacy in stimulating phosphoinositide (PI) hydrolysis [1]. The maximal inotropic response to methoxamine (10^-4 M) was only one-third that of phenylephrine, and its concentration-response curve for PIE was 10-fold less potent [1]. This indicates that methoxamine acts as a partial agonist with biased signaling properties in cardiac tissue.

Cardiovascular Pharmacology Inotropy Phosphoinositide Hydrolysis

Methoxamine Demonstrates Prolonged Duration of Pressor Action Compared to Short-Acting Alpha-1 Agonists

Clinical observations and pharmacological profiling indicate that methoxamine has a longer duration of action as a vasopressor compared to phenylephrine, which is described as short-acting [1]. In a clinical evaluation of 53 surgical patients under spinal anesthesia, a single intramuscular dose of methoxamine was sufficient to maintain blood pressure elevation throughout long operative periods, requiring only one or two administrations [2]. This is in contrast to the frequent redosing or continuous infusions often required for short-acting agents like phenylephrine in similar settings [1].

Anesthesiology Vasopressor Therapy Hypotension

Methoxamine Displays Slower Onset and Recovery Kinetics on Cerebral Cortical Neurons Compared to Noradrenaline and Phenylephrine

Using microelectrophoresis on single neurones in the rat somatosensory cortex, methoxamine produced excitatory responses with a distinct temporal profile compared to noradrenaline and phenylephrine [1]. Responses to methoxamine were characterized by slower latencies to onset and prolonged recovery times [1]. While methoxamine appeared less potent than both noradrenaline and phenylephrine in evoking excitatory responses, its slower time course suggests different receptor binding kinetics or downstream signaling [1].

Neuropharmacology Electrophysiology Adrenoceptor Agonists

Optimal Application Scenarios for Methoxamine Hydrochloride Based on Verified Evidence


In Vitro Studies of Biased Agonism and Alpha-1 Adrenoceptor Signaling

Methoxamine Hydrochloride is uniquely suited for research exploring biased agonism at alpha-1 adrenoceptors, particularly in cardiac and vascular smooth muscle. As demonstrated by comparative data, methoxamine stimulates phosphoinositide (PI) hydrolysis to a similar extent as phenylephrine but elicits only one-third of the maximal inotropic response in ventricular myocardium [1]. This dissociation allows researchers to investigate signaling pathways downstream of alpha-1 receptor activation that are independent of contractility. Its slower onset and prolonged recovery kinetics in neuronal tissues further support its use in electrophysiological studies where temporal resolution of receptor activation is critical [2].

Development of Stereospecific Therapeutics for Fecal Incontinence

The L-erythro isomer of methoxamine (NRL001) is a critical active pharmaceutical ingredient (API) for developing topical treatments for fecal incontinence. Quantitative evidence shows that L-erythro-methoxamine is approximately four times more potent (EC50 17.6 µM) than the standard alpha-1 agonist phenylephrine (EC50 58.3 µM) in contracting the internal anal sphincter [3]. This stereospecific potency advantage makes the procurement of high-purity L-erythro-methoxamine hydrochloride essential for formulation development and clinical trials, as racemic mixtures or alternative isomers will not achieve the same therapeutic efficacy at comparable doses.

Clinical Management of Acute Hypotension During Prolonged Surgical Procedures

In clinical anesthesiology, Methoxamine Hydrochloride is indicated for managing acute hypotension, particularly in scenarios where a longer-acting vasopressor is advantageous. Clinical evaluation data indicate that a single intramuscular dose of methoxamine can effectively maintain blood pressure elevation for the duration of lengthy operations, reducing the need for frequent re-dosing or continuous infusion required by short-acting alternatives like phenylephrine [4]. This profile is especially valuable in settings such as spinal anesthesia for urological or orthopedic surgery, where stable hemodynamics are paramount and minimizing drug administration interventions is operationally beneficial [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methoxamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.